2,5-Dibromophenol chemical properties and structure
2,5-Dibromophenol chemical properties and structure
An In-depth Technical Guide to 2,5-Dibromophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromophenol is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring a phenolic hydroxyl group and two bromine atoms on the benzene ring, imparts versatile reactivity, making it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1][2] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,5-Dibromophenol, tailored for professionals in research and drug development.
Chemical Structure and Identification
2,5-Dibromophenol consists of a phenol molecule substituted with bromine atoms at the C2 and C5 positions relative to the hydroxyl group.[3] This arrangement of substituents influences the molecule's electronic properties and reactivity.
The structural and identification details are summarized below.
| Identifier | Value |
| IUPAC Name | 2,5-dibromophenol[4] |
| Synonyms | Phenol, 2,5-dibromo-; 2,5-Dibromo-1-hydroxybenzene[5][6] |
| CAS Number | 28165-52-8[4] |
| Molecular Formula | C₆H₄Br₂O[4] |
| SMILES | C1=CC(=C(C=C1Br)O)Br[4] |
| InChI | InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H[4] |
| InChIKey | GUXWVUVLXIJHQF-UHFFFAOYSA-N[4] |
Physicochemical Properties
2,5-Dibromophenol is a solid at room temperature, appearing as a white to pale yellow powder.[1] It exhibits limited solubility in water but is more soluble in organic solvents.[1] It should be stored at room temperature under an inert atmosphere to ensure stability.[7]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Weight | 251.90 g/mol [4] |
| Exact Mass | 251.86084 Da[4] |
| Monoisotopic Mass | 249.86289 Da[4] |
| Appearance | White to pale yellow crystalline powder/solid[1] |
| Melting Point | 73-74 °C |
| Boiling Point | 244.6 ± 20.0 °C at 760 mmHg |
| Density | 2.1 ± 0.1 g/cm³ |
| Topological Polar Surface Area | 20.2 Ų[4] |
| XLogP3 | 3.2[6] |
| Solubility | Slightly soluble in water; very slightly soluble in chloroform and methanol[1] |
Spectroscopic Analysis (Predicted)
While experimental spectra are not widely published, the structural features of 2,5-Dibromophenol allow for the prediction of its key spectroscopic characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the hydroxyl proton.
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Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and would appear as distinct signals, likely between δ 6.8 and 7.5 ppm. The proton at C6 (ortho to -OH) would likely be a doublet, the proton at C4 (para to -OH) a doublet of doublets, and the proton at C3 (meta to -OH) a doublet.
-
Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 4-7 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, as all carbon atoms in the aromatic ring are in chemically distinct environments.
-
C-O Carbon: The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded, appearing in the δ 150-155 ppm range.
-
C-Br Carbons: The carbons bonded to bromine (C2 and C5) would appear in the δ 110-120 ppm range.
-
C-H Carbons: The remaining three carbons (C3, C4, C6) would resonate in the typical aromatic region of δ 115-135 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Dibromophenol would exhibit characteristic absorption bands corresponding to its functional groups.
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹.
-
C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Aromatic Stretch: Peaks appearing above 3000 cm⁻¹.
-
C-Br Stretch: Absorptions in the fingerprint region, typically between 500-650 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the spectrum would be characterized by a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a triplet of peaks.
-
[M]⁺: A peak at m/z 250 (containing two ⁷⁹Br isotopes).
-
[M+2]⁺: A peak at m/z 252 (containing one ⁷⁹Br and one ⁸¹Br), which would be the most intense peak in the cluster.
-
[M+4]⁺: A peak at m/z 254 (containing two ⁸¹Br isotopes). The relative intensity ratio of these peaks would be approximately 1:2:1.
Synthesis of 2,5-Dibromophenol
2,5-Dibromophenol is commonly synthesized from 2,5-dibromoaniline via a diazotization-hydrolysis sequence. This two-step process is a standard method for converting an aromatic amine to a phenol.
Caption: Synthesis workflow for 2,5-Dibromophenol from 2,5-dibromoaniline.
Experimental Protocol: Synthesis from 2,5-Dibromoaniline
This protocol provides a general methodology for the laboratory-scale synthesis of 2,5-Dibromophenol.
Materials:
-
2,5-Dibromoaniline (55.8 mmol)
-
Trifluoroacetic acid (TFA) (80 mL) or 75% Sulfuric Acid
-
Sodium nitrite (NaNO₂) (65.2 mmol)
-
50% aqueous Sulfuric acid (H₂SO₄) (120 mL)
-
Sodium sulfate (Na₂SO₄) (10 g)
-
Dichloromethane (DCM)
-
Ice bath
-
Heating mantle and reflux condenser
-
Steam distillation apparatus
-
Separatory funnel
Procedure:
-
Diazotization: In a suitable reaction vessel, dissolve 2,5-dibromoaniline (55.8 mmol) in trifluoroacetic acid (80 mL). Cool the solution to 0°C using an ice bath.[1]
-
Slowly add sodium nitrite (65.2 mmol) in several portions to the cooled solution while maintaining the temperature at 0°C. Stir the mixture until the formation of the diazonium salt is complete.[1]
-
Hydrolysis: In a separate flask equipped for reflux, prepare a boiling solution of 50% sulfuric acid (120 mL) containing sodium sulfate (10 g).[1]
-
Slowly and carefully add the previously prepared diazonium salt solution to the boiling sulfuric acid solution.[1]
-
Maintain the reaction mixture at reflux for approximately 1 hour to ensure complete hydrolysis.[1]
-
Purification: Upon completion of the reaction, set up the apparatus for steam distillation. Steam distill the product from the reaction mixture.[1]
-
Collect the distillate, which contains the crude 2,5-Dibromophenol.
-
Extract the distillate with dichloromethane (e.g., 2 x 200 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield 2,5-Dibromophenol, typically as a yellow solid.[1] The reported yield for this procedure is approximately 41%.[1] An alternative procedure reports a yield of 85%.
Chemical Reactivity and Applications
The synthetic utility of 2,5-Dibromophenol arises from the reactivity of both the phenolic hydroxyl group and the C-Br bonds. This dual reactivity makes it a versatile building block for constructing diverse molecular architectures.[2]
-
Reactions of the Hydroxyl Group: The phenolic proton is weakly acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can participate in reactions such as Williamson ether synthesis to form aryl ethers.[8]
-
Reactions of the Bromine Substituents: The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 and C5 positions, enabling the introduction of a wide array of functional groups.[2]
Caption: Key chemical reactivity pathways of 2,5-Dibromophenol.
Safety and Handling
2,5-Dibromophenol is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is toxic if swallowed (Acute Toxicity, Oral, Category 3).[4][6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid formation of dust and aerosols.[9]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] Keep locked up or in an area accessible only to qualified personnel.[9]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 2,5-DIBROMOPHENOL | 28165-52-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-Dibromophenol(608-33-3) 13C NMR spectrum [chemicalbook.com]
- 4. 2,5-Dibromophenol | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CharChem. 2,5-Dibromophenol [easychem.org]
- 6. echemi.com [echemi.com]
- 7. 28165-52-8 | 2,5-Dibromophenol - Moldb [moldb.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
